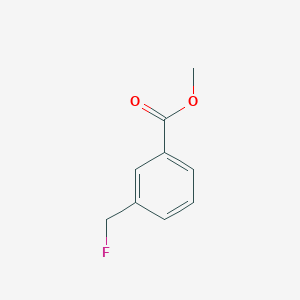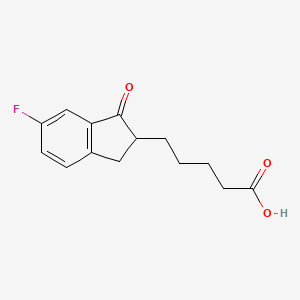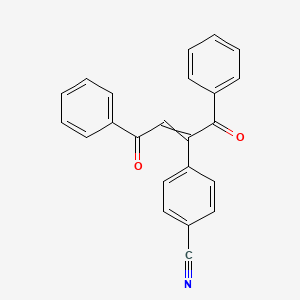
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile is an organic compound with the molecular formula C22H13NO2 It is known for its unique structure, which includes a benzonitrile group attached to a 1,4-dioxo-1,4-diphenylbut-2-en-2-yl moiety
Métodos De Preparación
The synthesis of 4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile typically involves the reaction of 1,4-diphenylbut-2-yne-1,4-dione with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile can be compared with similar compounds such as 1,4-diphenylbut-2-yne-1,4-dione and 1,4-diphenylbut-2-ene-1,4-dione. These compounds share structural similarities but differ in their chemical reactivity and applications. For example, 1,4-diphenylbut-2-yne-1,4-dione is known for its use in cycloaddition reactions, while 1,4-diphenylbut-2-ene-1,4-dione is studied for its potential as a precursor in organic synthesis .
Propiedades
Número CAS |
88406-97-7 |
|---|---|
Fórmula molecular |
C23H15NO2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-(1,4-dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile |
InChI |
InChI=1S/C23H15NO2/c24-16-17-11-13-18(14-12-17)21(23(26)20-9-5-2-6-10-20)15-22(25)19-7-3-1-4-8-19/h1-15H |
Clave InChI |
ZVKCDVRKFJZIHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
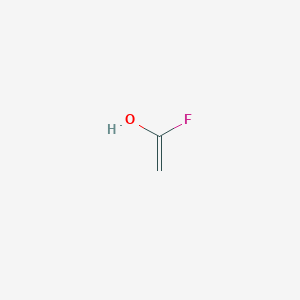
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
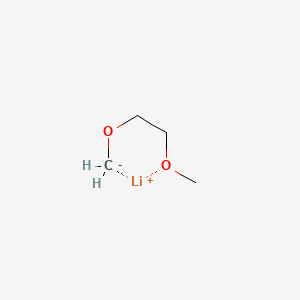
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)

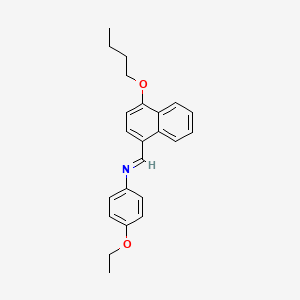
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
